![molecular formula C23H19N3O5S B2526516 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide CAS No. 1021116-63-1](/img/structure/B2526516.png)
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains a thiazolopyrimidin moiety, which is a fused heterocyclic system known to confer various pharmacological properties. The presence of a benzo[d][1,3]dioxole group suggests potential for interaction with biological systems, possibly through receptor binding or enzyme inhibition.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, compounds with a thiazolopyrimidin core have been synthesized by reacting appropriate precursors such as phenylamino-imidazole derivatives with chloroacetamide compounds under specific conditions . Similarly, the synthesis of benzothiazole and pyrimidin derivatives often involves base-promoted reactions, as seen in the preparation of (Z)-2-(2-phenyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-4-ylidene)acetonitrile derivatives . Although the exact synthesis route for the compound is not provided, it is likely to involve multi-step reactions including the formation of the thiazolopyrimidin ring and subsequent functionalization with the benzo[d][1,3]dioxole group.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as NMR, mass spectrometry, and X-ray crystallography . These methods provide detailed information about the arrangement of atoms within the molecule and the configuration of various substituents. The presence of multiple heteroatoms and aromatic systems in the compound suggests a complex structure with potential for diverse chemical interactions.
Chemical Reactions Analysis
Compounds with similar structural features have been shown to participate in various chemical reactions. For example, thiazolopyrimidin derivatives can react with substituted aldehydes to form new compounds with potential anticancer activity . The reactivity of the acetamide moiety and the presence of electron-donating and electron-withdrawing groups on the aromatic rings can influence the chemical behavior of such molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be characterized by their photophysical behavior, solvatochromic effects, and computational studies such as density functional theory (DFT) . The acidity constants (pKa) of similar compounds have been determined using UV spectroscopy, indicating the protonation states of different nitrogen atoms in the molecule . These properties are crucial for understanding the compound's stability, solubility, and interaction with biological targets.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
The compound's derivative exhibits significant antioxidant activities. For instance, a study by Abd-Almonuim, Mohammed, and Al-khalifa (2020) demonstrated that a coumarin derivative of this compound showed high antioxidant activities, with scavenging activity reaching 80% at a concentration of 1000 μg/mL, compared to vitamin C's 92% at the same concentration (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Antimicrobial Activity
Several studies have shown that derivatives of this compound have antimicrobial properties. Bondock, Rabie, Etman, and Fadda (2008) synthesized various heterocycles incorporating this compound's moiety, which were evaluated and found to have antimicrobial activities (Bondock, Rabie, Etman, & Fadda, 2008).
Application in Neurodegenerative Disorders
Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted derivatives of this compound and found them to have high affinity for peripheral benzodiazepine receptors, suggesting potential for imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-13-14(2)24-23-26(22(13)28)18(11-32-23)15-4-3-5-16(8-15)25-21(27)10-29-17-6-7-19-20(9-17)31-12-30-19/h3-9,11H,10,12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGKMOJFOYCMOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NC(=O)COC4=CC5=C(C=C4)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

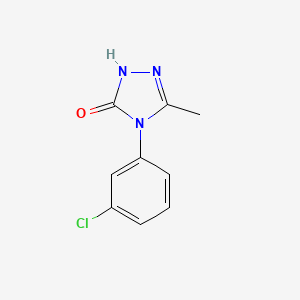
![N-(benzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide](/img/structure/B2526434.png)
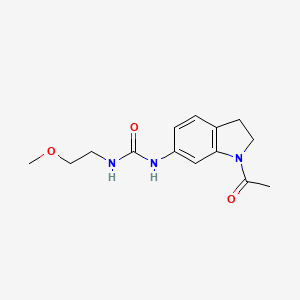
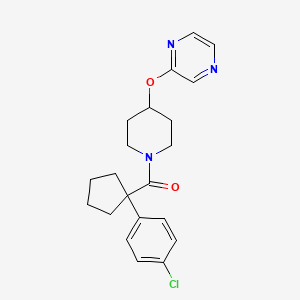

![N-(1-cyano-2-methylpropyl)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide](/img/structure/B2526444.png)

![3-[(4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2526446.png)
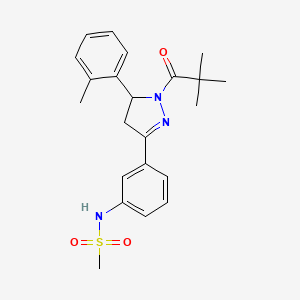
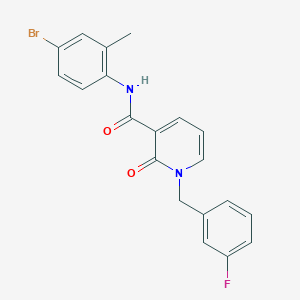
![4-benzyl-1-(4-isopropylphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2526451.png)
![3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2526453.png)
![(2-((difluoromethyl)thio)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2526454.png)
